molecular formula C14H14ClN3O2S B2936268 Ethyl 4-(4-chloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate CAS No. 107622-03-7

Ethyl 4-(4-chloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate

Cat. No.: B2936268
CAS No.: 107622-03-7
M. Wt: 323.8
InChI Key: RPMSTNFSVDYFLH-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a chemical compound with a complex molecular structure It is characterized by the presence of a pyrimidine ring, a chloroanilino group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-chloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate typically involves multiple steps, starting with the preparation of the pyrimidine core One common method is the reaction of ethyl cyanoacetate with 4-chloroaniline under acidic conditions to form the corresponding pyrimidine derivative

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(4-chloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and dimethyl sulfate ((CH3)2SO4).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Ethyl 4-(4-chloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-(4-chloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Detailed studies are required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

  • Ethyl 4-(2-amino-4-chloroanilino)-1-piperidinecarboxylate

  • Ethyl 4-(4-chloroanilino)acetate

  • Ethyl 4-((4-chlorophenyl)carbamoyl)-5-methylisoxazole-3-carboxylate

Uniqueness: Ethyl 4-(4-chloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for diverse chemical reactions and biological activities compared to similar compounds.

Properties

IUPAC Name

ethyl 4-(4-chloroanilino)-2-methylsulfanylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-3-20-13(19)11-8-16-14(21-2)18-12(11)17-10-6-4-9(15)5-7-10/h4-8H,3H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMSTNFSVDYFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC2=CC=C(C=C2)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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